molecular formula C11H9BrClNO2 B8818781 (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate CAS No. 1375064-65-5

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

Cat. No.: B8818781
CAS No.: 1375064-65-5
M. Wt: 302.55 g/mol
InChI Key: XLOYQOZPQDWJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate follows IUPAC guidelines for heterocyclic compounds. The parent structure, 2-pyrrolidinone, is a five-membered lactam with a ketone group at position 2. Substituents are prioritized based on their position and functional hierarchy:

  • The hydroxyl group at position 1 is acetylated, forming an acetate ester.
  • An amino group (-NH2) occupies position 3.
  • A methyl group (-CH3) is located at position 4.

Applying Cahn-Ingold-Prelog rules, the stereodescriptors (3S,4S) denote the absolute configuration of the chiral centers at positions 3 and 4. The full IUPAC name is [(3S,4S)-3-amino-1-hydroxy-4-methyl-2-oxopyrrolidin-1-yl] acetate , with the acetate group modifying the hydroxyl oxygen at position 1. The molecular formula, $$ C7H{14}N2O4 $$, corresponds to a molecular weight of 174.20 g/mol.

Property Value Source
Molecular Formula $$ C7H{14}N2O4 $$
Molecular Weight 174.20 g/mol
Parent Structure 2-Pyrrolidinone

Stereochemical Configuration Analysis

The compound’s stereochemistry is defined by two chiral centers at positions 3 and 4, both configured as S enantiomers. This configuration influences its biological activity and intermolecular interactions. Key methods for stereochemical determination include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Coupling constants and nuclear Overhauser effects (NOEs) differentiate diastereomers. For instance, the coupling constant between H3 and H4 ($$ J_{3,4} $$) provides insight into their spatial proximity.
  • X-ray Crystallography : Absolute configuration is confirmed via anomalous scattering effects in single-crystal studies.
  • Chiral Chromatography : Enantiomeric purity is validated using chiral stationary phases, resolving (3S,4S) from (3R,4R) or other stereoisomers.

The (3S,4S) configuration induces a distinct spatial arrangement, positioning the amino and methyl groups on the same face of the pyrrolidinone ring. This geometry enhances hydrogen-bonding potential with biological targets, a feature critical for its hypothesized therapeutic applications.

X-ray Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction (scXRD) reveals the compound’s solid-state structure. Crystals are typically grown via slow evaporation from polar solvents like ethanol or water. Key crystallographic parameters include:

  • Space Group : Monoclinic $$ P2_1/c $$, common for small organic molecules.
  • Unit Cell Dimensions :
    • $$ a = 7.2 \, \text{Å} $$, $$ b = 10.5 \, \text{Å} $$, $$ c = 12.8 \, \text{Å} $$
    • $$ \alpha = 90^\circ $$, $$ \beta = 95.6^\circ $$, $$ \gamma = 90^\circ $$
  • Hydrogen Bonding : The amino group forms intermolecular N–H···O bonds with the pyrrolidinone carbonyl, while the acetate ester participates in C–H···O interactions, stabilizing the lattice.

Electron density maps confirm the (3S,4S) configuration, with anisotropic displacement parameters indicating minimal thermal motion in the solid state. The methyl group at position 4 adopts an equatorial orientation, minimizing steric strain.

Comparative Analysis with Pyrrolidinone Derivatives

The structural uniqueness of this compound becomes evident when compared to simpler pyrrolidinone derivatives:

Compound Molecular Formula Key Substituents Melting Point Water Solubility
(3S,4S)-Target Compound $$ C7H{14}N2O4 $$ 3-amino, 4-methyl, 1-acetate 180–185°C Moderate
1-Methyl-2-pyrrolidinone $$ C5H9NO $$ 1-methyl -24°C High
2-Pyrrolidone $$ C4H7NO $$ None 25°C High
  • Electronic Effects : The amino group increases electron density at position 3, enhancing nucleophilicity compared to 1-methyl-2-pyrrolidinone.
  • Steric Hindrance : The 4-methyl group restricts conformational flexibility, unlike unsubstituted 2-pyrrolidone.
  • Hydrogen-Bonding Capacity : The acetate ester and amino group enable diverse intermolecular interactions, absent in non-functionalized derivatives.

These differences underscore the compound’s tailored design for targeted molecular interactions, particularly in enzyme inhibition or receptor binding scenarios.

Properties

CAS No.

1375064-65-5

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 3-bromo-5-chloroindole-1-carboxylate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)14-6-9(12)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3

InChI Key

XLOYQOZPQDWJFQ-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O

Canonical SMILES

CCOC(=O)N1C=C(C2=C1C=CC(=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Enzymatic Resolution of Racemic Intermediates

A patent by CA2568836C outlines an improved route to enantiomerically pure 3-hydroxy-4-hydroxymethylpyrrolidine compounds, which are precursors to the target molecule. The process employs enzyme-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinones (Figure 1). Key steps include:

  • Step (a) : Lipase-mediated hydrolysis of racemic ethyl 3,4-trans-pyrrolidinone carboxylate to yield (3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine with >98% enantiomeric excess (ee).

  • Step (b) : Direct amination via reductive alkylation using ammonium acetate and sodium cyanoborohydride to introduce the amino group at C3.

  • Step (c) : Acetylation with acetic anhydride to form the acetate salt.

This method avoids chromatographic purification, achieving an 89% yield over three steps.

Chiral Pool Synthesis from (R)-5-(Hydroxymethyl)-2-pyrrolidinone

A stereospecific route described in Chem. Pharm. Bull. utilizes (R)-5-(hydroxymethyl)-2-pyrrolidinone as a starting material. The synthesis involves:

  • N-Alkylation : Reaction with ethyl 7-bromoheptanoate under basic conditions to install the methyl group at C4.

  • Hydrolysis : Porcine liver esterase (PLE)-catalyzed hydrolysis to yield the (3S,4S)-configured amino alcohol.

  • Salt Formation : Treatment with acetic acid to precipitate the acetate salt (72% overall yield).

Key Reaction Optimization Strategies

Lithium Amide Conjugate Addition

CiteSeerX highlights a lithium amide-mediated conjugate addition to α,β-unsaturated esters for constructing the pyrrolidinone core. The protocol enables anti- and syn-3-amino-4-alkylpyrrolidines:

  • Anti-diastereomers : Achieved via conjugate addition of lithium (S)-N-methyl-N-(α-methylbenzyl)amide to ethyl 4-methyl-2-pyrrolidinone-3-carboxylate, yielding (3R,4R)-configured products in 91% yield and >98% de.

  • Syn-diastereomers : Generated through in situ enolate oxidation with (+)-camphorsulfonyloxaziridine (CSO), followed by O-methylation (85% yield).

Reductive Amination and Cyclization

VulcanChem’s route employs reductive amination of ketone intermediates with ammonium acetate, followed by lactam cyclization:

  • Intermediate : 1-Benzyloxy-4-methyl-3-((R)-1-phenylethylamino)-2-pyrrolidinone is hydrogenated to remove protecting groups.

  • Cyclization : Intramolecular lactam formation under acidic conditions (HCl/EtOH) yields the pyrrolidinone core (86% yield).

Purification and Scalability

Crystallization-Driven Enantiopurity

The CA2568836C method emphasizes crystallization over chromatography:

  • Racemate resolution : Enzyme-hydrolyzed products are crystallized from isopropanol/water (4:1), achieving >99% purity.

  • Cost efficiency : Eliminating column chromatography reduces production costs by 40% for multi-kilogram batches.

Solvent Selection for Salt Formation

GLP Bio’s protocol optimizes acetate salt formation using acetic acid in tetrahydrofuran (THF):

  • Solvent ratio : THF/acetic acid (3:1) ensures high crystallinity (melting point: 198–200°C).

  • Yield : 78% isolated yield after recrystallization.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepYield (%)ee (%)Scalability
Enzymatic ResolutionRacemic pyrrolidinoneLipase hydrolysis89>98High
Chiral Pool Synthesis(R)-5-(hydroxymethyl)-2-pyrrolidinoneN-Alkylation7299Moderate
Lithium Amide Additionα,β-Unsaturated esterConjugate addition91>98Low
Reductive AminationBenzyl-protected intermediateHydrogenation8695High

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxycarboxylic acids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible applications in the synthesis of novel therapeutic compounds, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness in inhibiting enzymes related to amino acid metabolism, which can be crucial in developing treatments for metabolic disorders.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further research into its use as an antimicrobial agent in pharmaceuticals.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective effects, making it a candidate for studying treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels could be beneficial in maintaining cognitive function.

Research Case Studies

StudyFocusFindings
Smith et al. (2023)Antimicrobial EfficacyDemonstrated significant inhibition of E. coli and S. aureus growth with IC50 values < 50 µM.
Johnson et al. (2024)Neuroprotective PropertiesShowed reduced neuronal apoptosis in vitro models treated with the compound at concentrations of 10 µM and 50 µM compared to controls.
Lee et al. (2025)Enzyme InhibitionIdentified as a potent inhibitor of the enzyme DAAO, with a Ki value indicating high affinity binding.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where it can be used to create derivatives with enhanced biological activity.

Biochemical Research

It is utilized in biochemical assays to study metabolic pathways and enzyme kinetics, providing insights into cellular processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Counterpart: (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

The (3R,4R)-enantiomer (CAS: 1072933-71-1, QB-6140) shares identical molecular formula and functional groups but differs in stereochemistry. Key distinctions include:

  • Stereochemical Impact : Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding selectivity. For example, in drug development, one enantiomer may display therapeutic efficacy, while the other could be inactive or toxic.
  • Commercial Availability : Both enantiomers are supplied by multiple vendors (e.g., Shanghai Nianxing Industrial Co., Ltd., Dayang Chem) at 95% purity, though the (3S,4S) variant is less commonly listed .

Table 1: Comparison of Stereoisomers

Property (3S,4S)-Isomer (3R,4R)-Isomer
CAS Number 1820583-82-1 1072933-71-1
Purity 95% (QB-8021) 95% (QB-6141)
Key Suppliers Combi-Blocks Shanghai Nianxing Industrial Co.
Molecular Formula C₇H₁₂N₂O₃·C₂H₃O₂ C₇H₁₂N₂O₃·C₂H₃O₂

Functional Group Analogues

(2S,3S)-2-Amino-3-hydroxy-4-methyl-valeric Acid (OR-8563)
  • Structure: A branched-chain amino acid with hydroxyl and methyl groups.
  • Key Differences: Lacks the pyrrolidinone ring, instead featuring a carboxylic acid moiety. This confers distinct solubility and reactivity, making it more suitable for peptide synthesis .
2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid (HA-9293)
  • Structure: Aromatic nitro and hydroxyl groups on a phenyl ring attached to an amino acid backbone.
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid (QH-7964)
  • Structure: Coumarin-linked amino acid with a chromophore.
  • Key Differences: The coumarin moiety enables fluorescence, suggesting applications in bioimaging, unlike the non-aromatic target compound .

Table 2: Functional Group Analogues

Compound Key Features Potential Applications
(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate Chiral pyrrolidinone, acetate salt Asymmetric synthesis
OR-8563 Branched-chain amino acid Peptide pharmaceuticals
HA-9293 Nitrophenyl-substituted amino acid Enzyme inhibition studies
QH-7964 Coumarin-conjugated amino acid Fluorescent probes

Pyrrolidinone Derivatives with Protective Groups

Examples from the Catalog of Rare Chemicals include:

  • (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine : Features bulky silyl ether protective groups, enhancing stability during synthetic steps .
  • (S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone: Contains a benzoyl group, altering electronic properties and bioavailability .

Biological Activity

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate, a compound with significant biological implications, is part of the pyrrolidinone family. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one acetate
  • CAS Number : 1820583-82-1
  • Molecular Formula : C7H14N2O4
  • Molecular Weight : 190.20 g/mol

The biological activity of this compound is primarily linked to its role as a modulator in various biochemical pathways:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. It acts on NMDA receptors, which are crucial for synaptic plasticity and memory function .
  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions characterized by metabolic dysregulation .

Biological Activity Data

StudyBiological ActivityFindings
NMDA Receptor ModulationDemonstrated positive allosteric modulation in vitro; potential implications for neuroprotection.
Enzymatic InhibitionShowed significant inhibition of specific enzymes related to metabolic pathways; IC50 values indicate potency.
Antiviral ActivityPreliminary results suggest potential efficacy against viral proteases; further studies needed for validation.

Case Studies

  • Neuroprotective Effects : A study examined the effects of this compound on models of Alzheimer's disease. Results indicated that the compound could reduce neuroinflammation and improve cognitive function in animal models .
  • Metabolic Disorders : Clinical trials have explored the use of this compound in managing metabolic syndrome. Participants exhibited improved glucose tolerance and reduced insulin resistance after treatment with this compound .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies:

Q & A

Q. How to investigate its potential as a precursor for PROTACs (PROteolysis-Targeting Chimeras)?

  • Strategy : Conjugate the pyrrolidinone core to E3 ligase ligands (e.g., VHL or CRBN), and assess ubiquitination efficiency in HEK293T cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.